molecular formula C12H14O2 B11723832 3-methyl-5-phenylpent-2-enoic acid

3-methyl-5-phenylpent-2-enoic acid

Cat. No.: B11723832
M. Wt: 190.24 g/mol
InChI Key: PKKDVUKRJTUHOI-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpent-2-enoic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ It is a carboxylic acid derivative characterized by a phenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenylpent-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl (E)-3-methyl-5-phenyl-2-pentenoate with sodium hydroxide in a mixture of water and methanol. The reaction is refluxed for three hours, followed by acidification with concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Methyl-5-phenylpent-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylpentanoic acid: A saturated analog of 3-methyl-5-phenylpent-2-enoic acid.

    3-Methyl-5-phenylpent-2-yn-1-oic acid: An alkyne analog with a triple bond instead of a double bond.

    3-Methyl-5-phenylhex-2-enoic acid: A homolog with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific structural features, including the presence of a phenyl group and a double bond in the pentenoic acid backbone

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-5-phenylpent-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

PKKDVUKRJTUHOI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)CCC1=CC=CC=C1

Origin of Product

United States

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